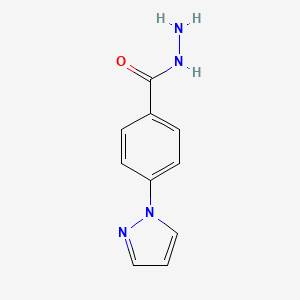

4-(1H-Pyrazol-1-yl)benzohydrazide

Overview

Description

Scientific Research Applications

Antileishmanial Activity

4-(1H-Pyrazol-1-yl)benzohydrazide: derivatives have been identified as active structures against Leishmania , a parasite responsible for the disease leishmaniasis . This disease has significant morbidity and mortality rates, with about 56,000 deaths reported annually. The derivatives of this compound have shown promise in combating Leishmania infantum and Leishmania amazonensis , two strains of the parasite. The antileishmanial profile of these compounds is comparable to that of pentamidine, a drug used to treat leishmaniasis, but with lower cytotoxicity, making them potential candidates for safer treatment options .

Antibacterial Properties

The sulfonamide functionality of 4-(1H-Pyrazol-1-yl)benzohydrazide derivatives exhibits antibacterial activities. This property is crucial in the development of new antibiotics to combat resistant bacterial strains. The ability to modify the electronic regions and orientation of these derivatives enhances their interaction with bacterial targets, offering a pathway to design more effective antibacterial agents .

Anti-Viral HIV Activities

These derivatives also display anti-viral activities, particularly against HIV. The modifications in the lipophilicity of the derivatives can improve their efficacy as anti-viral agents. This opens up new avenues for the development of HIV treatments, especially in the context of increasing viral resistance to existing drugs .

Medicinal Chemistry Applications

The pyrazole scaffold, which includes 4-(1H-Pyrazol-1-yl)benzohydrazide , is widely used in medicinal chemistry for drug discovery . Its versatility allows for the creation of compounds with a variety of pharmacological functions, including anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

In agrochemistry, the pyrazole moiety is utilized to develop herbicides and pesticides. The structural flexibility of 4-(1H-Pyrazol-1-yl)benzohydrazide allows for the synthesis of compounds that can target specific pests or weeds without harming crops or the environment .

Coordination Chemistry and Organometallic Chemistry

This compound plays a significant role in coordination chemistry and organometallic chemistry due to its ability to act as a ligand. It can bind to metals, forming complexes that are essential in catalysis and the synthesis of materials with unique properties .

Future Directions

While specific future directions for 4-(1H-Pyrazol-1-yl)benzohydrazide are not mentioned in the literature, there is a general interest in the development of new drugs that overcome antimicrobial resistance problems . Pyrazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs .

properties

IUPAC Name |

4-pyrazol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-10(15)8-2-4-9(5-3-8)14-7-1-6-12-14/h1-7H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUIZRKQKIZLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-1-yl)benzohydrazide | |

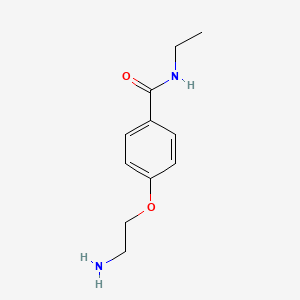

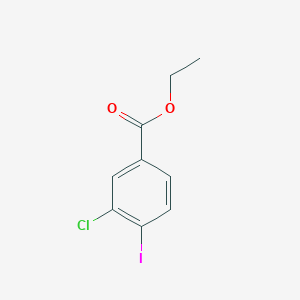

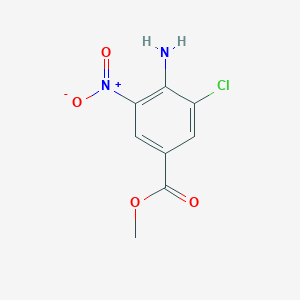

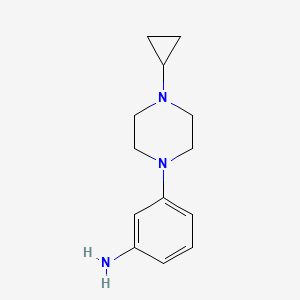

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)